Diphenylphosphinylacetic acid

Beschreibung

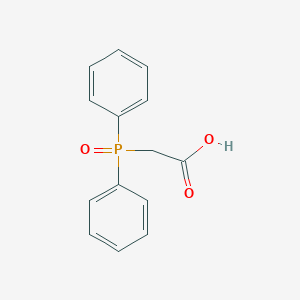

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-diphenylphosphorylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13O3P/c15-14(16)11-18(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTNHSJIKJRPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171383 | |

| Record name | Diphenylphosphinylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1831-63-6 | |

| Record name | Diphenylphosphinylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001831636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1831-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylphosphinylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations

Established Synthetic Routes for Diphenylphosphinylacetic Acid

The synthesis of this compound can be achieved through several reliable methods. A common and high-yielding approach involves the reaction of a secondary phosphine (B1218219) oxide, such as diphenylphosphine (B32561) oxide, with an alkyl haloacetate.

One specific procedure starts with the dropwise addition of a solution of ethyl bromoacetate (B1195939) in anhydrous tetrahydrofuran (B95107) (THF) to a suspension of diphenylphosphine oxide in the same solvent. commonorganicchemistry.com The reaction is facilitated by the portion-wise addition of a 60% dispersion of sodium hydride (NaH) in oil under an argon atmosphere. The mixture is stirred at room temperature for approximately 22 hours. Following the reaction, the solvent is evaporated, and the residue is worked up with dichloromethane (B109758) and water to yield the ethyl ester of this compound. Subsequent hydrolysis of this ester produces the desired this compound. A reported reaction of diphenylphosphine oxide (2.5 mmol) under these conditions yielded this compound as a white solid in 83% yield. commonorganicchemistry.com

Another established process utilizes diphenylchlorophosphine and ethylene (B1197577) oxide. google.com In this method, diphenylchlorophosphine is reacted with ethylene oxide in an inert organic solvent. The resulting mixture is then heated with an alkyl ester of a haloacetic acid to form the corresponding alkyl ester of this compound. This ester can then be hydrolyzed to the final acid product. google.com

Derivatization Strategies for Ester Analogues

The carboxylic acid group of this compound is readily converted into a variety of ester analogues. Standard esterification methods, such as Fischer esterification, involve heating the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid. organic-chemistry.orgrsc.org

More specific strategies have been developed for creating particular esters, which are often valuable intermediates for further transformations. For instance, the synthesis of L-menthyl diphenylphosphinylacetate, a chiral ester, is achieved by reacting diphenylphosphine oxide with L-menthyl chloroacetate (B1199739). nih.govlibretexts.org In a typical procedure, L-menthyl chloroacetate is dissolved in anhydrous THF and added dropwise to a suspension of diphenylphosphine oxide in THF, followed by the addition of NaH. This reaction proceeds at room temperature over 22 hours to yield the L-menthyl ester. nih.gov

Similarly, ethyl esters can be prepared by reacting a secondary phosphine oxide with ethyl bromoacetate in the presence of NaH in THF. commonorganicchemistry.com The synthesis of other ester derivatives, such as the p-nitrophenyl ester, has also been documented, highlighting the versatility of the carboxyl group for derivatization. fishersci.it

| Ester Derivative | Alcohol/Haloacetate Precursor | Key Reagents | Reference |

|---|---|---|---|

| Ethyl diphenylphosphinylacetate | Ethyl bromoacetate | Diphenylphosphine oxide, NaH, THF | commonorganicchemistry.com |

| L-Menthyl diphenylphosphinylacetate | L-Menthyl chloroacetate | Diphenylphosphine oxide, NaH, THF | nih.govlibretexts.org |

| 4-Nitrophenyl diphenylphosphinylacetate | 4-Nitrophenol | Not specified | fishersci.it |

Synthesis of N-Substituted Amide Derivatives

The conversion of this compound to N-substituted amides is a key transformation for creating compounds with potential biological applications. The direct reaction between a carboxylic acid and an amine is often challenging due to an acid-base reaction that forms a non-reactive carboxylate salt. masterorganicchemistry.com Therefore, the synthesis of amides typically requires the activation of the carboxylic acid.

A common strategy is to convert the carboxylic acid into a more electrophilic species, such as an acyl chloride or anhydride (B1165640), which then readily reacts with a primary or secondary amine. nih.gov This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.net The resulting acyl chloride of this compound can then be treated with the desired amine, often in the presence of a base like pyridine (B92270) or a tertiary amine, to yield the N-substituted amide. nih.gov

Alternatively, a wide array of modern coupling reagents, many developed for peptide synthesis, can facilitate the direct amidation of carboxylic acids. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. masterorganicchemistry.comnih.govresearchgate.net This intermediate is then readily attacked by an amine to form the amide bond under mild conditions. masterorganicchemistry.comresearchgate.net Other powerful coupling agents include propylphosphonic anhydride (T3P®) and various boronic acid catalysts, which offer high yields and broad substrate scope for even challenging couplings. commonorganicchemistry.comnih.gov

Preparation of Hydrazide Analogues and Related Nitrogen-Containing Compounds

Hydrazide derivatives of this compound are significant synthetic intermediates, particularly this compound hydrazide, also known as phosenazid. The synthesis of these hydrazides is typically accomplished by reacting an ester derivative of this compound with hydrazine (B178648) hydrate (B1144303).

A documented process describes the formation of an alkyl ester of this compound, which, without purification, is directly reacted with hydrazine hydrate to produce the hydrazide in high yield. google.com Another method involves the reaction of ethyl diphenylphosphinyl methanoate with an excess of hydrazine hydrate in ethanol (B145695) at 50°C.

These hydrazides serve as platforms for further functionalization. For example, this compound hydrazide reacts with various isothiocyanates to yield the corresponding thiosemicarbazides. This reaction demonstrates the utility of the hydrazide moiety for constructing more complex, "hybrid" molecules by combining the phosphinyl core with other pharmacophore fragments.

Cyclization Reactions and Formation of Heterocyclic Derivatives (e.g., Phosphorylated Coumarins)

The this compound framework is an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions. A notable example is the preparation of 3-diphenylphosphoryl coumarins.

A general and efficient protocol for synthesizing these phosphorylated coumarins involves a Knoevenagel condensation. nih.gov The reaction utilizes an ester derivative, L-menthyl diphenylphosphinylacetate, which is condensed with various substituted salicylaldehydes. The reaction is typically catalyzed by small amounts of an amine, such as pyrrolidine, and an acid, like acetic acid, in a solvent like toluene, often with a Dean-Stark apparatus to remove water. nih.gov This methodology allows for the incorporation of a range of substituents onto the coumarin (B35378) backbone, depending on the choice of the salicylaldehyde (B1680747) derivative. nih.govlibretexts.org The application of this method has led to the successful synthesis of a library of 3-diphenylphosphoryl coumarins with varying electronic properties. nih.gov

| Coumarin Derivative | Salicylaldehyde Reactant | Catalysts | Yield | Reference |

|---|---|---|---|---|

| 3-(Diphenylphosphinyl)-2H-chromen-2-one | Salicylaldehyde | Pyrrolidine, Acetic acid | 77% | nih.gov |

| 6-(Bromo)-3-(diphenylphosphinyl)-2H-chromen-2-one | 5-Bromo-2-hydroxybenzaldehyde | Pyrrolidine, Acetic acid | 86% | nih.gov |

| 6,8-(Dibromo)-3-(diphenylphosphinyl)-2H-chromen-2-one | 3,5-Dibromo-2-hydroxybenzaldehyde | Pyrrolidine, Acetic acid | 81% | nih.gov |

| 3-(Diphenylphosphinyl)-7-methoxy-2H-chromen-2-one | 2-Hydroxy-4-methoxybenzaldehyde | Pyrrolidine, Acetic acid | 56% | nih.gov |

| 3-(Diphenylphosphinyl)-8-methoxy-2H-chromen-2-one | 2-Hydroxy-3-methoxybenzaldehyde | Pyrrolidine, Acetic acid | Not specified, characterized | nih.gov |

| 3-(Diphenylphosphinyl)-6-nitro-2H-chromen-2-one | 2-Hydroxy-5-nitrobenzaldehyde | Pyrrolidine, Acetic acid | Not specified, characterized | nih.gov |

| 3-(Diphenylphosphinyl)-2H-benzo[h]chromen-2-one | 2-Hydroxy-1-naphthaldehyde | Pyrrolidine, Acetic acid | 34% | nih.gov |

Advanced Functionalization Techniques and Diversity-Oriented Synthesis

Beyond the fundamental transformations, this compound and its derivatives are amenable to advanced functionalization techniques aimed at generating molecular diversity. Diversity-oriented synthesis leverages a common core structure to rapidly create a library of structurally varied compounds.

The synthesis of a range of substituted coumarins from a single phosphinyl precursor and various aldehydes is a prime example of this approach. nih.gov Furthermore, the hydrazide and thiosemicarbazide (B42300) derivatives serve as key intermediates for building "hybrid" molecules, which combine different structural motifs to explore new chemical space.

Modern synthetic methods such as multicomponent reactions offer efficient pathways to complex molecules from simple starting materials in a single step. The Petasis reaction, for example, has been used to create complex tetracyclic tetrahydroisoquinoline derivatives, demonstrating a strategy that could be adapted for this compound analogues. Other advanced techniques like photoredox-catalyzed C-H functionalization could potentially be applied to the aryl rings of the diphenylphosphinyl group, offering a route to novel derivatives that would be difficult to access through traditional methods. These strategies underscore the potential of this compound as a versatile scaffold for the development of diverse and complex chemical entities.

Molecular Structure, Conformation, and Intermolecular Interactions

Comprehensive Structural Elucidation Techniques

The precise determination of the molecular structure of Diphenylphosphinylacetic acid has been achieved through a combination of advanced spectroscopic and crystallographic methods.

Advanced Spectroscopic Characterization for Fine Structure Determination

A suite of spectroscopic techniques has been employed to define the connectivity and electronic environment of the atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In CDCl₃, the proton NMR spectrum of this compound shows multiplets for the aromatic protons between δ 7.32 and 7.75 ppm. A broad singlet for the carboxylic acid proton is observed at δ 6.81 ppm, and a doublet for the methylene (B1212753) protons appears at δ 3.46 ppm with a coupling constant (J) of 14.2 Hz. mdpi.com

¹³C NMR: The carbon spectrum in CDCl₃ reveals a doublet for the carbonyl carbon at δ 167.31 ppm (J = 5.6 Hz). The phenyl carbons appear as doublets in the region of δ 128.75 to 132.44 ppm, with coupling constants indicating their proximity to the phosphorus atom. The methylene carbon shows a significant doublet at δ 38.36 ppm with a large coupling constant (J = 62.2 Hz), characteristic of a carbon directly bonded to a phosphinyl group. mdpi.com

³¹P NMR: The phosphorus-31 NMR spectrum in CDCl₃ displays a single resonance at δ 30.42 ppm, confirming the presence of a pentavalent phosphorus atom in the phosphine (B1218219) oxide environment. mdpi.com The chemical shift can vary upon coordination with metal centers, for instance, shifting to δ 37.1 ppm in a related phosphine oxide derivative. acs.org

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. A strong absorption band corresponding to the P=O stretching vibration is observed around 1190 cm⁻¹. bath.ac.uk The carbonyl group (C=O) of the carboxylic acid exhibits a strong stretching band in the range of 1700-1725 cm⁻¹. pressbooks.pub The presence of broad absorption in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching of the carboxylic acid, often broadened due to hydrogen bonding. pressbooks.pub

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of this compound. bath.ac.uk For instance, the molecular weight is reported as 260.22 g/mol . chemscene.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been used to analyze related structures, providing fragmentation patterns that help in structural confirmation. nih.gov

互動式資料表

| Technique | Solvent/Medium | Key Signals/Bands | Reference |

|---|---|---|---|

| ¹H NMR | CDCl₃ | δ 7.75–7.68 (m, 4H), 7.55–7.32 (m, 6H), 6.81 (br s, 1H), 3.46 (d, J = 14.2 Hz, 2H) | mdpi.com |

| ¹³C NMR | CDCl₃ | δ 167.31 (d, J = 5.6 Hz), 132.44 (d, J = 2.8 Hz), 131.07 (d, J = 10.3 Hz), 130.85 (d, J = 105.7 Hz), 128.75 (d, J = 12.6 Hz), 38.36 (d, J = 62.2 Hz) | mdpi.com |

| ³¹P NMR | CDCl₃ | δ 30.42 | mdpi.com |

| IR | - | P=O stretch: ~1190 cm⁻¹, C=O stretch: 1700-1725 cm⁻¹ | bath.ac.ukpressbooks.pub |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography has been instrumental in determining the precise three-dimensional structure of molecules in the solid state. nih.govnih.gov While a specific crystallographic study for this compound itself was not found in the provided search results, related compounds have been extensively studied. For example, the crystal structures of derivatives and complexes reveal crucial details about bond lengths, angles, and intermolecular interactions, such as hydrogen bonding. bath.ac.ukresearchgate.net These studies confirm the tetrahedral geometry around the phosphorus atom and provide insights into how the molecules pack in a crystal lattice. bath.ac.uk

Conformational Analysis in Solution and Solid States

The flexibility of the this compound molecule allows it to adopt various conformations in both solution and solid states, influenced by a balance of electronic and steric factors.

Elucidation of Conformational Isomerism (e.g., Z/E configurations, syn/anti arrangements)

In solution, derivatives of this compound, such as its amides, have been shown to exist as a mixture of conformers. nih.govresearchgate.net NMR spectroscopy indicates the presence of at least two conformers in solution for certain amide derivatives, with the ratio depending on the substituents. nih.govmdpi.com These conformational isomers can arise from restricted rotation around the C-N bond in amides, leading to Z/E configurations, and different spatial arrangements (syn/anti) of the phosphoryl and carbonyl groups. nih.govresearchgate.net

Contributions of Intramolecular Hydrogen Bonding to Conformational Preference

Intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations. nih.gov In this compound, an intramolecular hydrogen bond can form between the carboxylic acid proton and the oxygen of the phosphoryl group. This interaction can influence the orientation of the acetic acid moiety relative to the diphenylphosphinyl group, favoring a more compact structure. osti.gov The strength of such hydrogen bonds can be influenced by the solvent environment and the presence of other functional groups. rsc.org

Steric Influences on Molecular Conformation

Steric hindrance between the bulky phenyl groups and the acetic acid side chain is a major determinant of the molecule's conformation. nih.govwikipedia.org The two phenyl rings attached to the phosphorus atom are not coplanar, with dihedral angles between their planes being significant. researchgate.net This twisting is a result of minimizing steric repulsion. The rotation around the P-C and C-C bonds is also influenced by steric effects, which, along with electronic interactions, determines the preferred spatial arrangement of the molecule. mdpi.comnih.gov In the solid state, intermolecular packing forces also play a crucial role in dictating the final observed conformation. mdpi.com

Analysis of Dipole Moments and Molecular Polarity

The method of dipole moments is a sensitive tool for determining the structure and subtle features of the spatial and electronic arrangement of polar organic and organoelement compounds in solution. The experimental dipole moments can be calculated using the Debye equation. mdpi.com For related compounds, such as N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid, experimental and theoretical dipole moments have been studied to understand their conformational equilibrium in solution. mdpi.comresearchgate.net

In these amide derivatives, a comparative analysis of experimental and calculated dipole moments, alongside IR spectroscopy data, indicates that they exist in a conformational equilibrium of several forms in solution, with a predominance of highly polar conformers. mdpi.com The presence of bulky phenyl substituents at the phosphorus atom and flexible alkyl chains contributes to the molecule's ability to adopt various spatial arrangements. nih.gov The polarity of these molecules is a key factor in their coordinating properties, particularly in their use as extractants for rare earth elements and actinides. nih.gov

The table below presents a summary of key aspects related to the dipole moment and polarity of this compound and its derivatives.

| Feature | Description |

| Key Polar Bonds | P=O (phosphoryl), C=O (carbonyl), O-H (hydroxyl) |

| Molecular Nature | Polyfunctional polar compound nih.gov |

| Conformational Analysis | Studies on related amides show a conformational equilibrium of multiple forms in solution, with a prevalence of highly polar conformers. mdpi.com |

| Primary Intermolecular Forces | Hydrogen bonding (due to the carboxylic acid group), Dipole-dipole interactions (due to polar P=O and C=O groups), London dispersion forces. libretexts.orgcore.ac.uk |

| Influence of Polarity | The polarity is crucial for its coordinating properties and applications, such as in the extraction of metal ions. nih.gov |

Coordination Chemistry and Ligand Design Principles

Ligating Properties of Diphenylphosphinylacetic Acid and Its Derivatives

The ligating behavior of this compound is characterized by its ability to act as a flexible donor ligand, coordinating to metal ions through either the phosphoryl oxygen, the carboxylate oxygen atoms, or both.

This compound (Hdp pa) primarily functions as a bidentate ligand, utilizing both the hard phosphoryl oxygen and one of the hard carboxylate oxygen atoms to form a stable chelate ring with a metal center. researchgate.netresearchgate.netacs.org This O,O-bidentate coordination is a common motif observed in its complexes. researchgate.net The molecular structure of the free acid, H0₂CCH₂P(0)Ph₂, has been determined, providing a basis for understanding its conformational preferences upon coordination. bath.ac.uk

Beyond simple chelation, the ligand can adopt other coordination modes. For instance, in some organotin(IV) complexes, coordination occurs solely through the carboxylate group. shareok.org In heterobimetallic systems, it can act as a bridging ligand, linking two different metal centers. An example is the complex [Cp₂Ti(O₂CCH₂PPh₂)₂PdCl₂], where the ligand coordinates to titanium through the carboxylate group and to palladium through the phosphorus atom of its parent phosphine (B1218219), diphenylphosphinoacetic acid. bath.ac.uk This demonstrates the ligand's capacity for bridging, combining chelating and unidentate coordination modes. core.ac.uk

The versatile donating capacity of this compound allows it to coordinate with a wide array of transition metals.

Titanium Complexes: The coordination chemistry with titanium is well-represented, particularly in the formation of bis(cyclopentadienyl)titanium(IV) or titanocene (B72419) derivatives. bath.ac.ukcore.ac.uk These compounds are typically synthesized by reacting titanocene dichloride (Cp₂TiCl₂) with the sodium salt of the carboxylic acid. The resulting complexes, such as bis(diphenylphosphinylacetato)bis(cyclopentadienyl)titanium, feature the carboxylate group attached to the titanium center in a monodentate fashion. bath.ac.uk

Molybdenum Complexes: this compound has been successfully used to synthesize new molybdenum-oxo complexes. researchgate.netmtu.edu Reaction of the ligand with "MoO₂Cl₂" leads to the formation of complexes like MoO₂Cl₂(Ph₂P(O)CH₂COOH), where the ligand coordinates as a bidentate donor. researchgate.netresearchgate.net These complexes have been analyzed using various spectroscopic techniques and X-ray crystallography. researchgate.net

Other Metals: The ligand also forms complexes with other metals. P-coordinated complexes of the parent diphenylphosphinoacetic acid with copper(I) and gold(I) have been prepared, which are interesting due to their hydrogen-bonded interactions in the solid state. bath.ac.uk The coordination of the related 2-(diphenylphosphinyl)propanoate anion to a range of metal centers has also been investigated. core.ac.uk

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound leverages established methods in coordination and organometallic chemistry, with thorough characterization being crucial to elucidate their structures.

The preparation of organometallic derivatives typically involves the direct reaction of the free acid or its salt with a suitable metal precursor. core.ac.uk For instance, the synthesis of transition metal complexes can be achieved by reacting the metal precursor with a stoichiometric amount of the phosphine ligand in a dry solvent like dichloromethane (B109758) or diethylether under an inert atmosphere. mdpi.com

A key application is in the construction of heterobimetallic compounds. P-coordinated diphenylphosphinoacetic acid-transition metal complexes can be prepared first and then used as building blocks to link to other metals, such as titanium, creating heterometallic structures. bath.ac.uk Solvent-free synthesis via mechanochemistry (grinding) also presents a viable and environmentally friendly alternative for producing metal complexes. rsc.org

In addition to X-ray crystallography, a suite of spectroscopic methods is employed for characterization.

NMR Spectroscopy: ³¹P NMR is particularly informative, confirming the coordination of the phosphoryl group to the metal center by a noticeable shift in the phosphorus signal compared to the free ligand. researchgate.netmdpi.com ¹H NMR is also used to analyze the ligand environment. researchgate.net

Infrared (IR) Spectroscopy: IR spectra provide evidence of coordination by showing shifts in the stretching frequencies of the P=O and C=O bonds. chemrxiv.org

The following table summarizes key bond parameters for a representative molybdenum complex.

| Parameter | Value | Compound |

| Mo=O Bond Length | 1.69 Å (avg) | MoO₂Cl₂(Ph₂P(O)CH₂COOH) |

| Mo-Cl Bond Length | 2.36 Å (avg) | MoO₂Cl₂(Ph₂P(O)CH₂COOH) |

| Mo-O(P) Bond Length | 2.29 Å | MoO₂Cl₂(Ph₂P(O)CH₂COOH) |

| Mo-O(C) Bond Length | 2.16 Å | MoO₂Cl₂(Ph₂P(O)CH₂COOH) |

| Data sourced from studies on molybdenum-oxo complexes. researchgate.net |

Electronic Structure and Photophysical Properties of Metal-Ligand Complexes

The electronic properties and interaction with light of metal complexes are intrinsically linked to the nature of the ligand and the metal center. While detailed photophysical studies specifically on this compound complexes are not extensively reported, the behavior of related phosphine oxide and phosphinic amide ligand systems provides valuable insights. acs.orgrsc.org

The electronic structure of such complexes is often investigated using computational methods like Density Functional Theory (DFT). rsc.orgmdpi.com These calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding electronic transitions (absorption) and emission properties. acs.orgnih.gov

Spectroscopic Probes of Metal-Ligand Interactions (e.g., UV-Vis, EPR)

The intricate interactions between metal ions and ligands like this compound are effectively elucidated through various spectroscopic techniques, primarily UV-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy. These methods offer profound insights into the electronic structure and coordination environment of the resulting metal complexes.

UV-Vis spectroscopy is instrumental in examining the electronic transitions within a coordination compound. The absorption bands in the UV-Vis spectrum of metal complexes with this compound and its analogues correspond to different types of electronic transitions, such as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions specific to the metal center. researchgate.net The position, intensity, and shape of these bands are highly sensitive to the identity of the metal ion, its oxidation state, and the geometry of the coordination sphere. For example, the coordination of ligands to a metal ion can cause shifts in the absorption bands to different wavelengths (blue or red shifts), providing evidence of complex formation. kpi.ua

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying metal complexes with unpaired electrons. It provides detailed information about the metal's oxidation state, the local symmetry of the coordination site, and the nature of the metal-ligand bond. For instance, in copper(II) complexes, EPR spectroscopy can help determine the geometry of the complex, which is often distorted from a perfect octahedron due to the Jahn-Teller effect. nih.gov The EPR spectra of iridium complexes with nitrogen- and oxygen-donating ligands have shown that the g-factors and line shapes can reveal significant contributions from the heavy metal center to the radical species formed upon reduction. rsc.org

Table 1: Spectroscopic Data for Selected Metal Complexes

| Complex | Spectroscopic Technique | Key Findings | Reference |

| Copper Phytate Complexes | UV-Vis, EPR | Indicates a local rhombic symmetry of copper ions and antiferromagnetic interactions. | nih.gov |

| Ruthenium(II) Poly(4-vinylpyridine) | Infrared Spectroscopy | Shows coordination of the pyridine (B92270) nitrogen to ruthenium, leading to a blue shift in the C-N stretching frequency. | kpi.ua |

| Iridium(III) DML Complex | EPR, UV-Vis | Reveals small but significant contributions from the iridium center to the radical species upon reduction. | rsc.org |

Luminescent Properties of Coordination Compounds Incorporating this compound Analogues

Coordination compounds featuring this compound analogues, particularly those with lanthanide ions, often exhibit remarkable luminescent properties. researchgate.netresearchgate.net The organic ligand can function as an "antenna," absorbing ultraviolet light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. This sensitized luminescence, or "antenna effect," can dramatically enhance the emission intensity of the lanthanide ion. researchgate.net

The effectiveness of this energy transfer is governed by the relative energies of the ligand's excited triplet state and the resonant energy levels of the lanthanide ion. For optimal sensitization, the ligand's triplet state energy should be slightly above the accepting energy level of the lanthanide ion. Lanthanide complexes are known for their long luminescence lifetimes, typically in the microsecond to millisecond range, and their characteristically narrow emission bands. researchgate.net

For example, europium(III) and terbium(III) complexes are well-known for their bright red and green luminescence, respectively. psu.edu The fine structure of the emission spectra, such as the splitting of the 5D0 → 7F2 transition in Eu(III) complexes, can provide information about the symmetry of the coordination site. psu.edu Researchers have focused on designing and synthesizing various analogues of this compound to fine-tune the luminescent properties of their lanthanide complexes for applications in fields like bio-imaging and sensors. The incorporation of these complexes into matrices like silica (B1680970) can lead to stable and efficient hybrid phosphors. psu.edu

Table 2: Luminescent Properties of Selected Lanthanide Complexes

| Lanthanide Ion | Typical Emission Color | Characteristic Transition (Eu³⁺) | Key Feature | Reference |

| Europium (Eu³⁺) | Red | ⁵D₀ → ⁷F₂ | Strong, narrow emission bands | researchgate.netpsu.edu |

| Terbium (Tb³⁺) | Green | - | Long luminescence lifetime | |

| Dysprosium (Dy³⁺) | Yellow | - | Potential for white light emission when combined with other emitters | researchgate.net |

Applications of Ligand Systems in Metal Ion Extraction and Separation Science

Ligand systems based on this compound and its analogues are highly valuable in the fields of metal ion extraction and separation science. Their ability to selectively form stable complexes with metal ions allows for their separation from complex mixtures, a critical process in hydrometallurgy, the treatment of nuclear waste, and analytical chemistry. nih.govosti.gov

The bifunctional nature of this compound, containing both a phosphine oxide group (a hard donor) and a carboxylic acid group (which can be a hard or borderline donor), contributes to its effectiveness in solvent extraction. This combination allows for a synergistic effect, enhancing both the extraction efficiency and selectivity for certain metal ions, particularly trivalent lanthanides and actinides. nih.govresearchgate.net

The separation of trivalent actinides from lanthanides is a significant challenge in the nuclear fuel cycle due to their similar ionic radii and chemical properties. nih.govoecd-nea.org Ligands containing "soft" donor atoms like sulfur, such as dithiophosphinic acids, have shown remarkable selectivity for actinides over lanthanides. researchgate.netoecd-nea.org However, oxygen-containing ligands like this compound are also effective, and their selectivity can be tuned by modifying the ligand structure and the extraction conditions, such as the pH of the aqueous phase and the composition of the organic solvent. google.comornl.gov The extraction process often involves the formation of a neutral metal-ligand complex that is soluble in the organic phase. researchgate.net

Recent research has also explored the use of ionic liquids as an alternative to traditional organic solvents in extraction processes, which can influence the extraction ability and separation factors. nih.govnih.gov

Catalytic Applications and Mechanistic Investigations in Organic Synthesis

Utilization in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, represents a primary area of investigation for compounds structurally related to diphenylphosphinylacetic acid. The electronic and steric properties of the diphenylphosphinyl group are central to its influence in various catalytic transformations.

While direct application of this compound as a primary catalyst in Ziegler-Natta polymerization is not extensively documented, the broader class of organophosphorus compounds is integral to modifying and controlling such processes. Ziegler-Natta catalysts, typically comprising a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst, are fundamental for producing stereoregular polymers from α-olefins. libretexts.org The performance of these systems can be finely tuned by introducing third components, often Lewis bases such as organophosphorus compounds.

The introduction of phosphorus-based molecules can influence the activity and stereoselectivity of the catalyst, affecting the properties of the resulting polymer like polypropylene. libretexts.org Furthermore, polymers containing acidic P-OH fragments in their sidechains are a significant class of materials, often synthesized via the polymerization of phosphorus-containing monomers. mdpi.com Methodologies like free-radical polymerization and ring-opening metathesis polymerization (ROMP) have been employed for the synthesis of polymers with phosphorus-containing side groups. mdpi.comresearchgate.net The synthesis of polymers with phosphoric, phosphonic, and phosphinic acid functionalities is a well-established field, utilizing reactions like the Arbuzov and Perkow reactions to introduce the phosphorus moieties. mdpi.com

The diphenylphosphinyl group is a key structural feature in ligands for palladium-catalyzed cross-coupling reactions. While this compound itself is a phosphorus(V) oxide, the related diphenylphosphino group (a P(III) moiety) is a cornerstone of many effective phosphine (B1218219) ligands. These ligands are crucial in reactions like the Suzuki-Miyaura coupling, which forges carbon-carbon bonds between organoboranes and organohalides. wikipedia.orglibretexts.org

The role of the phosphine ligand in the Suzuki reaction is multifaceted. It stabilizes the palladium(0) catalytic species and participates directly in the catalytic cycle. The ligand's electronic properties and steric bulk influence the rates of oxidative addition and reductive elimination, which are key steps in the mechanism. wikipedia.org Bulky, electron-rich phosphines are often highly effective, enhancing catalytic activity and expanding the substrate scope. harvard.edu The general mechanism involves the oxidative addition of an organohalide to the Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Derivatives of diphenylphosphino compounds, which are structurally related to the reduced form of this compound, have been used in various cross-coupling reactions. For instance, 2-(Diphenylphosphino)ethylamine has been noted for its utility in Buchwald-Hartwig and Heck reactions. chemicalbook.com

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling Conditions This table presents representative conditions for the Suzuki-Miyaura cross-coupling reaction, highlighting the variety of palladium sources, ligands, bases, and solvents that can be employed. The ligands shown are examples of the phosphine class structurally related to the diphenylphosphino group.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Substrates | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 | SPhos | K3PO4 | Dioxane/Water | Aryl Chloride and Arylboronic Acid | harvard.edu |

| Pd2(dba)3 | P(t-Bu)3 | - | - | Arylboronic Acids and Aryl/Vinyl Halides | organic-chemistry.org |

| Pd(PPh3)4 | PPh3 (as part of complex) | TlOH | - | General Suzuki Coupling | harvard.edu |

| NiCl2·6H2O | DPPF or DCPP | - | Methanol | Arylboronic Acids and Aryl Halides | tcichemicals.com |

There is a growing interest in main-group elements, including phosphorus, as centers for Lewis acid catalysis. rsc.org While phosphorus(III) compounds are typically Lewis bases, phosphorus(V) species can exhibit significant Lewis acidity. rsc.org This acidity arises from the presence of low-lying σ* orbitals, particularly when the phosphorus atom is bonded to electronegative groups. rsc.orgsemanticscholar.org

The structure of this compound, with its central P(V) atom double-bonded to an oxygen and single-bonded to two phenyl rings and a carboxymethyl group, possesses features conducive to Lewis acidity. The electron-withdrawing nature of the substituents enhances the electrophilicity of the phosphorus center. While specific catalytic applications of this compound as a Lewis acid are not widely reported, related electrophilic phosphonium (B103445) cations have been shown to be effective catalysts for various organic transformations, including polymerization and Friedel-Crafts reactions. rsc.orgsemanticscholar.org For instance, fluorophosphonium cations have demonstrated remarkable Lewis acidity, capable of activating substrates in reactions like hydrosilylation. rsc.org The concept extends to using phosphorus compounds to catalyze reactions such as the Pudovik reaction followed by a phospha-Brook rearrangement, demonstrating the versatility of phosphorus-based Lewis acids. beilstein-journals.org

Detailed Mechanistic Studies of Catalytic Pathways

Understanding the detailed mechanisms of catalytic reactions is crucial for optimizing conditions and developing new catalysts. For the catalytic systems related to this compound, mechanistic studies have focused on key transformations like cross-coupling and alkene isomerization.

The mechanism of the Suzuki-Miyaura coupling has been extensively studied. libretexts.org The catalytic cycle is generally accepted to proceed through three main stages:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (R-X) to form a palladium(II) intermediate. libretexts.org The nature of the phosphine ligand is critical at this stage.

Transmetalation: The organo group (R') is transferred from the boron atom of the organoboron reagent to the palladium(II) center, typically requiring activation by a base. libretexts.orgorganic-chemistry.org This step forms a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups (R and R') couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the active palladium(0) catalyst. wikipedia.org

Mechanistic investigations into other palladium-catalyzed reactions, such as alkene isomerization, reveal complex pathways that can involve nucleopalladation, where a nucleophile attacks the palladium-coordinated alkene. nih.gov Such studies often employ a combination of kinetic analysis, spectroscopic monitoring, and computational modeling (DFT calculations) to elucidate the operative pathways and identify key intermediates. nih.govnih.govrsc.org

Interplay with Heterogeneous Catalysis Systems

While the primary applications of catalysts derived from diphenylphosphino precursors are in homogeneous systems, there is significant interplay with heterogeneous catalysis. Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. the-innovation.orgmdpi.com

A common strategy to bridge the gap between homogeneous and heterogeneous catalysis is the immobilization of a homogeneous catalyst onto a solid support. kuleuven.be The functional groups on a ligand can be used to anchor the metal complex to materials like silica (B1680970), polymers, or zeolites. core.ac.ukresearchgate.net In this context, the carboxylic acid group of this compound provides a functional handle for potential immobilization. By reducing the phosphinyl group to a phosphine, the resulting molecule could act as a ligand that is covalently bonded to a support material, creating a "heterogenized" version of a homogeneous catalyst. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. the-innovation.org Supported-metal catalysts are a cornerstone of heterogeneous catalysis, and designing systems with well-defined active sites is a major goal. kuleuven.be

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. arxiv.org This method is employed to solve the Schrödinger equation, providing approximations of a molecule's quantum mechanical behavior to predict its structure, dynamics, and properties. For derivatives of Diphenylphosphinylacetic acid, such as its amides, DFT calculations have been crucial in understanding their electronic structure and predicting their reactivity.

Researchers have utilized the B3PW91 hybrid functional with the 6-311++G(df,p) extended basis set, a method proven effective for organophosphorus compounds, to perform quantum chemical calculations. mdpi.com These calculations provide a detailed picture of the molecule's electronic landscape, including the distribution of molecular orbitals. This understanding is vital for predicting how the molecule will interact with other species, for instance, in its role as a potential extractant for metal ions. mdpi.com The reactivity of these compounds, particularly their high coordinating ability with rare earth elements and actinides, is attributed to the presence of polar phosphoryl and amide groups, a feature that can be thoroughly analyzed using DFT. nih.gov

Computational studies have also explored how electronic factors control reaction mechanisms, for example, by analyzing the electron density and other properties of the reaction complex. smu.edunih.gov By calculating properties like the topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP), DFT provides quantitative measures that correlate with a molecule's reactivity and behavior in different environments. chemscene.com

Computed Molecular Properties for this compound

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 54.37 Ų |

| LogP | 2.0851 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 4 |

Computational Conformational Analysis and Energy Profiling

This compound and its derivatives are flexible molecules with multiple rotatable single bonds, leading to a large number of possible spatial arrangements, or conformers. nih.gov Computational conformational analysis is essential for identifying the most stable of these conformers and understanding the molecule's preferred shapes.

Detailed studies on amides of this compound have shown that these molecules exist as a mixture of several conformers in solution. mdpi.com Using DFT calculations, researchers have built and optimized all possible conformations by systematically rotating different parts of the molecule. nih.gov The analysis revealed that the preferred conformers are often stabilized by various intramolecular hydrogen contacts involving the oxygen atoms of the phosphoryl (P=O) or carbonyl (C=O) groups and hydrogen atoms from other parts of the molecule. mdpi.com

The energy profile of these conformers shows that they can be grouped based on key structural features, such as the Z- or E-configuration of the amide group and the syn- or anti-arrangement of the phosphoryl-containing fragments. mdpi.comresearchgate.net Steric factors, including the bulky phenyl groups, also play a significant role in determining the most favorable conformations. mdpi.com Comparing the calculated energies of these different structures allows for the prediction of their relative populations in an equilibrium, which often aligns well with experimental data from techniques like NMR spectroscopy. nih.gov

Key Conformational Features in this compound Amides

| Conformational Feature | Description | Significance |

|---|---|---|

| Amide Bond Configuration | Z- or E-configuration of the carbonyl group and alkyl substituent relative to the C-N bond. | Influences the overall shape and polarity of the molecule. |

| Phosphoryl Fragment Arrangement | Syn- or anti-arrangement of the two diphenylphosphoryl fragments relative to the amide plane. | Affects the accessibility of the coordinating oxygen atoms. |

| Substituent Orientation at Phosphorus | Eclipsed cis- or staggered gauche-orientation of substituents relative to the P=O groups. | Stabilized by intramolecular hydrogen contacts or p,π conjugation. mdpi.com |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. bonvinlab.orgnih.gov For a flexible molecule like this compound, MD simulations can provide crucial insights into its conformational dynamics, stability, and interactions with its environment, such as a solvent. kpfu.ruresearchgate.net

By simulating the molecule's trajectory, researchers can observe how it folds, unfolds, and transitions between different conformational states. manchester.ac.uk This is particularly important for understanding how the molecule behaves in a real-world setting, which is dynamic and subject to thermal fluctuations. MD simulations can calculate properties like the solvent-accessible surface area (SASA), which measures the part of the molecule exposed to the solvent and can change significantly with conformational shifts. researchgate.net

The protocol for such a simulation involves setting up the system in a unit cell, often with explicit solvent molecules, and then solving Newton's equations of motion for every atom in the system over a series of small time steps. bonvinlab.org The resulting data can be analyzed to understand not only the molecule's internal dynamics but also its hydrodynamic properties, such as rotational and translational diffusion. nih.gov

Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. smu.edu By modeling the potential energy surface of a reaction, scientists can identify the reactants, products, and the high-energy transition states that connect them. smu.edunih.gov

For derivatives of this compound, DFT has been used to study the mechanism of their formation. For example, the reaction to form N-methyl-substituted diphenylphosphorylacetic acid amide was investigated computationally. researchgate.net The calculations revealed that the reaction proceeds in distinct stages. In the first stage, the interaction of trichlorophosphine with this compound involves three elementary steps, where the presence of a solvent was found to reduce the activation energy. The second stage, involving the reaction of the resulting acid chloride with a phosphoryl-containing amine, was determined to occur in a single elementary step. researchgate.net

This type of analysis, which involves locating the transition state structure for each step and calculating the energy barrier, is vital for understanding reaction kinetics and predicting how changes in reactants or conditions will affect the reaction outcome. nih.govnih.gov

Prediction of Spectroscopic Signatures and Molecular Properties

A key application of theoretical chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. For this compound derivatives, computational methods have been used to calculate their infrared (IR) spectra. mdpi.com

Beyond spectroscopy, computational methods are also used to predict a wide range of other molecular properties. As seen in the conformational analysis of this compound amides, properties like the dipole moment can be calculated for each conformer. mdpi.comnih.gov Comparing the calculated average dipole moment with the experimentally measured value provides another layer of validation for the computational model and the predicted conformational preferences. mdpi.com

Advanced Spectroscopic Characterization Techniques for Complex Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and dynamic investigation of diphenylphosphinylacetic acid and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the connectivity of atoms, their spatial arrangement, and their motion in solution.

Multi-nuclear NMR (¹H, ¹³C, ³¹P) for Structural Assignments in Complex Systems

Multi-nuclear NMR, particularly involving ¹H, ¹³C, and ³¹P nuclei, is instrumental in the unambiguous structural elucidation of this compound and its coordination complexes. Each nucleus provides a unique perspective on the molecular framework.

¹³C NMR: The ¹³C NMR spectrum provides data on the carbon skeleton of the molecule. The chemical shifts of the carbonyl, methylene (B1212753), and phenyl carbons in this compound and its amides are sensitive to changes in their electronic environment, which can be influenced by coordination to a metal center or by the presence of different substituents. researchgate.net

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly powerful for studying this compound. The ³¹P chemical shift is highly sensitive to the oxidation state, coordination number, and geometry of the phosphorus atom. nih.govbeilstein-journals.org In coordination complexes, the change in the ³¹P chemical shift upon ligand binding provides direct evidence of the phosphorus atom's involvement in the coordination. nih.gov

Table 1: Representative NMR Chemical Shift Data for this compound Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) Range | Reference |

| ¹H | Phenyl (Ar-H) | 7.0 - 8.0 | researchgate.net |

| ¹H | Methylene (-CH₂-) | ~3.5 - 4.0 | magritek.com |

| ¹³C | Carbonyl (-C=O) | ~170 | researchgate.net |

| ³¹P | Phosphine (B1218219) Oxide (P=O) | ~25 - 35 | nih.govbeilstein-journals.org |

This table presents typical chemical shift ranges and is subject to variations based on solvent and specific molecular structure.

Dynamic NMR for Elucidating Conformational Equilibria and Exchange Processes

Dynamic NMR (DNMR) is a specialized NMR technique used to study molecular motions, such as conformational changes and chemical exchange processes, that occur on the NMR timescale. fu-berlin.delibretexts.org For flexible molecules like derivatives of this compound, DNMR can provide quantitative information about the energy barriers and rates of these dynamic processes. researchgate.net

Studies on amides of this compound have shown that these compounds can exist as a mixture of conformers in solution. researchgate.net This conformational heterogeneity arises from restricted rotation around the C-N amide bond and the relative orientation of the phosphoryl-containing fragments. researchgate.net DNMR experiments, such as variable-temperature NMR, can be used to study the interconversion between these conformers. libretexts.orgresearchgate.net By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational equilibrium. fu-berlin.de

Application of NMR Chemical Shift Analysis in Coordination Chemistry Studies

NMR chemical shift analysis is a powerful tool for investigating the coordination of this compound to metal ions. Upon complexation, the chemical shifts of the nuclei in the ligand molecule are altered due to changes in the local electronic and magnetic environment. researchgate.netlibretexts.org

The magnitude and direction of the coordination-induced shifts (CIS) provide valuable information about the nature of the metal-ligand bond. For example, a significant downfield shift in the ³¹P NMR spectrum upon coordination to a metal center is indicative of the phosphorus atom acting as a Lewis base and donating electron density to the metal. nih.gov Similarly, changes in the ¹H and ¹³C chemical shifts of the protons and carbons near the coordination site can help to identify the atoms involved in bonding and to probe the electronic effects of the metal ion on the ligand. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons. wikipedia.org Therefore, it is an invaluable tool for studying the paramagnetic metal complexes of this compound. wikipedia.orgresearchgate.netethz.chmdpi.com

When this compound coordinates to a paramagnetic metal ion, such as Cu(II) or Mn(II), the resulting complex can be studied by EPR. researchgate.netillinois.edu The EPR spectrum provides detailed information about the electronic structure of the metal center and the nature of its interaction with the ligand. illinois.edu Analysis of the g-factor and hyperfine coupling constants can reveal the geometry of the coordination sphere, the identity of the coordinating atoms, and the degree of covalency in the metal-ligand bonds. researchgate.net This technique is particularly useful for characterizing the coordination environment of metal ions in systems where single-crystal X-ray diffraction analysis is not feasible. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Environment Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orgupi.edu This technique is widely used to study the electronic properties of this compound and its metal complexes. researchgate.net

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the phenyl rings. nih.gov Upon coordination to a metal ion, new absorption bands may appear in the spectrum, or the existing bands may shift in wavelength and intensity. researchgate.netresearchgate.net These changes can be attributed to several phenomena:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

d-d Transitions: In the case of transition metal complexes, electrons are excited between d-orbitals of the metal center. libretexts.org

By analyzing the positions and intensities of these absorption bands, UV-Vis spectroscopy provides insights into the coordination environment of the metal ion and the nature of the metal-ligand bonding. researchgate.netresearchgate.net

Table 2: Typical UV-Vis Absorption Data for Metal Complexes

| Transition Type | Wavelength Range (nm) | Information Provided | Reference |

| π → π* (ligand) | 200 - 300 | Electronic structure of the ligand | nih.gov |

| Charge Transfer (CT) | 300 - 500 | Metal-ligand interactions | researchgate.netresearchgate.net |

| d-d Transitions | 400 - 800 | Coordination geometry of the metal | libretexts.org |

This table provides general wavelength ranges, and the exact values depend on the specific metal and ligand.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule and for studying intermolecular interactions. rockymountainlabs.comvscht.cz It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. vscht.cz

The FT-IR spectrum of this compound exhibits characteristic absorption bands for the various functional groups:

P=O Stretch: A strong absorption band typically appears in the region of 1150-1250 cm⁻¹, which is characteristic of the phosphine oxide group.

C=O Stretch: The carbonyl group of the carboxylic acid gives rise to a strong absorption band around 1700-1760 cm⁻¹.

O-H Stretch: A broad absorption band in the range of 2500-3300 cm⁻¹ is indicative of the hydroxyl group of the carboxylic acid, often broadened due to hydrogen bonding.

C-H Stretch: Absorptions corresponding to the aromatic and aliphatic C-H bonds are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. vscht.cz

Upon coordination to a metal ion, the vibrational frequencies of the functional groups involved in bonding are expected to shift. For example, a shift in the P=O and C=O stretching frequencies can provide evidence for the coordination of these groups to the metal center. core.ac.uk Furthermore, changes in the O-H stretching band can indicate the deprotonation of the carboxylic acid upon complex formation or changes in the hydrogen bonding network. illinois.edu

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous characterization of chemical compounds. It provides highly accurate mass measurements, often to four or more decimal places, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This precision is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas. In the analysis of this compound, HRMS plays a pivotal role in both confirming its molecular formula and elucidating its structural features through the analysis of its fragmentation patterns.

The theoretical exact mass of a molecule is calculated by summing the masses of its most abundant isotopes. For this compound (C₁₄H₁₃O₃P), the theoretical exact mass can be calculated using the precise masses of Carbon-12, Hydrogen-1, Oxygen-16, and Phosphorus-31. A high-resolution mass spectrometer can measure the mass-to-charge ratio (m/z) of the molecular ion with sufficient accuracy to confirm this calculated value, thereby verifying the molecular formula.

The confirmation of the molecular formula of this compound is achieved by comparing the experimentally measured accurate mass of the molecular ion with the theoretically calculated exact mass. The minimal difference between these two values, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition.

Table 1: Molecular Formula Confirmation of this compound by HRMS

| Parameter | Value |

| Molecular Formula | C₁₄H₁₃O₃P |

| Calculated Exact Mass | 260.0602 |

| Observed m/z (example) | 260.0605 |

| Mass Error (ppm) | 1.15 |

Note: The observed m/z and mass error are example values and may vary slightly between different HRMS instruments.

In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In a tandem mass spectrometry experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). This process imparts energy to the ion, causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a detailed "fingerprint" of the molecule's structure.

The fragmentation of organophosphorus compounds, including phosphine oxides, often follows predictable pathways. For this compound, the fragmentation is expected to involve cleavages around the central phosphorus atom and the loss of functional groups. The high-resolution capability allows for the accurate mass measurement of these fragment ions, which in turn enables the determination of their elemental compositions and helps in proposing their structures.

Common fragmentation pathways for compounds containing a diphenylphosphinyl group involve the cleavage of the P-C bonds and the loss of phenyl groups. The carboxylic acid moiety can also undergo fragmentation, such as the loss of water (H₂O) or carbon dioxide (CO₂). The analysis of the resulting fragments helps to piece together the structure of the original molecule.

Table 2: Plausible Fragmentation Pattern of this compound in HRMS/MS

| Observed m/z (example) | Proposed Fragment Formula | Proposed Fragment Structure/Loss |

| 243.0548 | C₁₄H₁₂O₂P⁺ | [M - OH]⁺ |

| 215.0598 | C₁₄H₁₂P⁺ | [M - COOH - H]⁺ |

| 201.0442 | C₁₂H₁₀P⁺ | [P(C₆H₅)₂]⁺ |

| 183.0336 | C₁₂H₈P⁺ | [P(C₆H₅)₂ - H₂]⁺ |

| 155.0387 | C₁₂H₈⁺ | [Biphenyl]⁺ |

| 108.0207 | C₆H₅P⁺ | [C₆H₅P]⁺ |

| 77.0391 | C₆H₅⁺ | [Phenyl]⁺ |

Note: The observed m/z values are illustrative and based on general fragmentation principles of similar compounds. The exact fragmentation pattern can be influenced by the specific ionization technique (e.g., Electrospray Ionization - ESI) and collision energy used in the experiment.

The detailed analysis of these fragmentation patterns, made possible by the high resolution and accuracy of the mass spectrometer, provides conclusive evidence for the structure of this compound. This level of characterization is fundamental for its use in further research and applications.

Emerging Research Frontiers and Interdisciplinary Perspectives

Integration into Functional Materials Science and Engineering

The unique molecular structure of diphenylphosphinylacetic acid, featuring both a phosphinyl group and a carboxylic acid moiety, makes it a compelling building block for the development of advanced functional materials. manchester.ac.uknih.gov These materials are designed to possess specific, controllable properties and have applications ranging from electronics to biomedicine. manchester.ac.uk The integration of this compound into this field is primarily centered on its capacity to act as a ligand for metal ions, leading to the formation of coordination complexes with tailored functionalities.

The foundation of this research lies in understanding and controlling the molecular behavior and properties of such advanced functional materials to design products with new functionalities. manchester.ac.uk The ability to modify surfaces at a molecular level is crucial for applications such as enhancing cell attachment on implants or creating scaffolds for tissue regeneration. manchester.ac.uk

Design of Novel Phosphorylated Materials for Specific Chemical Applications

The chemical reactivity of this compound allows for its use as a precursor in the synthesis of a variety of novel phosphorylated materials. These materials are of interest for their unique chemical and physical properties, which can be tailored for specific applications.

One significant area of research is the synthesis of phosphinoylacetic acid esters and their subsequent reduction. The reaction of diphenylphosphine (B32561) oxide with chloroacetic acid derivatives can produce various phosphinoylacetic acid esters. researchgate.net These esters can then be efficiently reduced to the corresponding phosphino-boranes using reagents such as borane-tetrahydrofuran (B86392) complex (BH₃-THF). researchgate.net This process is noteworthy as it allows for the simultaneous reduction of both the phosphine (B1218219) oxide and the ester group. researchgate.net The resulting phosphino-boranes are valuable intermediates in organic synthesis.

Furthermore, derivatives of this compound, such as its hydrazide, have been explored for their biological activity. researchgate.netresearchgate.net this compound hydrazide, also known as "phosenazid," has been studied for its neurotropic properties. researchgate.net The synthesis and modification of such derivatives, for instance, by reacting the hydrazide with isothiocyanates to form thiosemicarbazides, expands the library of available phosphorylated compounds with potential applications in medicinal chemistry. researchgate.net The study of these derivatives helps in understanding the structure-activity relationships of phosphorylated carboxylic acids. researchgate.net

Advancements in Asymmetric Synthesis Utilizing this compound Derivatives

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral phosphines and their derivatives are widely used as ligands and organocatalysts in asymmetric catalysis. researchgate.net While this compound itself is not typically a direct catalyst, its derivatives are key players in this field.

The development of chiral amino phosphorus derivatives is a significant area of research due to their applications in drug design and as catalysts. researchgate.net Synthetic methods are being developed for the asymmetric construction of chiral amino carboxylic-phosphonic acid derivatives. researchgate.net These methods often involve the nucleophilic addition of phosphorus reagents to chiral imines, leading to diastereomers that can be separated. researchgate.net

The broader context of asymmetric catalysis highlights the importance of developing efficient and highly enantioselective catalysts. nih.gov Research in this area includes Lewis acid-catalyzed asymmetric reactions and organocatalytic reactions. nih.gov The design of chiral ligands is crucial for the success of these reactions, and phosphorylated compounds derived from precursors like this compound can be tailored to create specific chiral environments around a metal catalyst, thereby directing the stereochemical outcome of a reaction. The synthesis of bioactive indane-1-carboxylic acid derivatives, for example, has been achieved through highly enantioselective organocatalytic Michael additions. rsc.org

Future Directions in Computational Organic Chemistry and Materials Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the simulation and prediction of molecular structures and properties. schrodinger.com This approach significantly accelerates the design and discovery of new molecules and materials by reducing the time and resources required for experimental work. schrodinger.com

For a compound like this compound and its derivatives, computational methods offer several promising future directions. Semiempirical calculations have already been applied to study the structure of this compound hydrazide. researchgate.net Future research will likely involve more sophisticated computational techniques, such as density functional theory (DFT) and molecular dynamics simulations, to gain deeper insights into the electronic structure, reactivity, and conformational dynamics of these molecules. ethz.ch

In the realm of materials design, computational screening can be employed to predict the properties of novel materials based on this compound before they are synthesized in the lab. For instance, computational models can be used to design new coordination complexes with specific electronic or optical properties for applications in functional materials. uky.edu By simulating the interaction of these molecules with biological targets, computational chemistry can also guide the development of new therapeutic agents based on this compound derivatives. uky.edu The integration of machine learning with physics-based algorithms further enhances the power of computational chemistry, allowing for the exploration of vast chemical spaces to identify promising new compounds. schrodinger.com

Q & A

Q. What are the established synthetic routes for diphenylphosphinylacetic acid, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via phosphorylation of glycolic acid derivatives using diphenylphosphinyl chloride. Key optimization parameters include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 molar ratio of glycolic acid precursor to phosphorylating agent), and inert atmosphere conditions (argon/nitrogen) to prevent oxidation . Methodological validation should include NMR monitoring (e.g., <sup>31</sup>P NMR for phosphoryl group incorporation) and comparison with literature yields (typically 60–75%).

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be standardized?

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 to distinguish CH3/CH2/CH groups. The phosphoryl group (P=O) typically appears at ~1,250 cm<sup>-1</sup> in IR.

- X-ray crystallography : Resolve crystal structure to confirm bond angles (e.g., P–C–C–O dihedral angles ~120°).

- HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water (70:30) for purity assessment .

Table 1: Standard Analytical Parameters

| Technique | Key Parameters | Expected Output |

|---|---|---|

| <sup>31</sup>P NMR | δ 25–30 ppm (P=O) | Phosphoryl group confirmation |

| IR | 1,200–1,300 cm<sup>-1</sup> (P=O stretch) | Functional group validation |

| HPLC-MS | Retention time: 6–8 min (gradient elution) | Purity >95% |

Q. How can researchers ensure the stability of this compound under varying storage conditions?

Stability studies should assess degradation under:

- Temperature : Accelerated testing at 40°C/75% RH for 6 months (ICH Q1A guidelines) .

- Light exposure : Use USP light cabinets (1.2 million lux hours) to evaluate photodegradation .

- Solvent compatibility : Avoid DMSO due to potential ligand displacement; use anhydrous THF or dichloromethane.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from assay variability (e.g., cell line specificity, IC50 measurement protocols). Mitigation approaches:

- Meta-analysis : Pool data from ≥3 independent studies (e.g., kinase inhibition assays) using random-effects models .

- Dose-response validation : Replicate experiments with standardized positive controls (e.g., staurosporine for kinase assays) .

- Structural analogs : Compare activity trends across derivatives to identify pharmacophore requirements .

Q. How can computational modeling enhance the design of this compound-based inhibitors?

- Docking studies : Use AutoDock Vina with PDB structures (e.g., 3QKK for kinase targets) to predict binding modes. Focus on H-bond interactions with catalytic lysine residues .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of inhibitor-enzyme complexes .

- QSAR models : Derive Hammett σ values for substituent effects on phosphoryl group reactivity .

Q. What methodologies address missing or incomplete spectral data in published studies on this compound?

Apply multiple imputation (Rubin’s method) for missing NMR/MS peaks by pooling datasets from analogous compounds . Validate via cross-correlation with experimental UV-Vis spectra (λmax 270–290 nm for aromatic-phosphoryl systems).

Experimental Design & Reproducibility

Q. How should researchers design assays to evaluate the chelation properties of this compound?

- Titration calorimetry (ITC) : Measure binding constants (Kd) with metal ions (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>) in 10 mM HEPES buffer (pH 7.4) .

- Competitive assays : Use fluorescent probes (e.g., calcein) to quantify metal displacement .

- Control experiments : Include EDTA as a reference chelator and assess pH-dependent binding.

Q. What steps ensure reproducibility in multi-step syntheses of this compound derivatives?

- Detailed protocols : Document reaction quenching methods (e.g., aqueous NaHCO3 for acid chlorides).

- Batch consistency : Characterize intermediates (e.g., phosphinyl chloride) via TLC (Rf 0.5 in ethyl acetate/hexane 1:1) .

- Collaborative validation : Share samples with ≥2 independent labs for cross-verification of spectral data .

Data Presentation & Manuscript Preparation

Q. How should conflicting crystallographic data for this compound be presented in publications?

Q. What guidelines govern the ethical reporting of this compound toxicity studies?

Adhere to OECD 423 guidelines for acute oral toxicity and cite IRB approvals for in vivo work. Disclose conflicts of interest (e.g., funding sources) per ICMJE criteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.